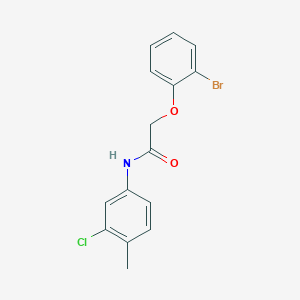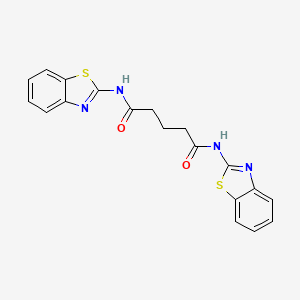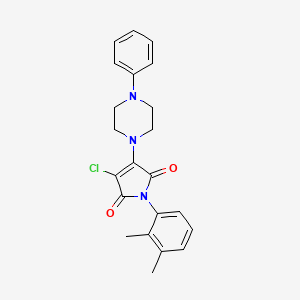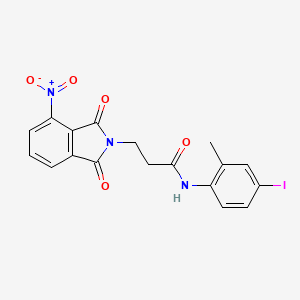![molecular formula C20H16N2O7 B3472985 [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B3472985.png)
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate
Overview
Description
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate is a complex organic compound that features both aromatic and aliphatic components This compound is characterized by the presence of a nitroethenyl group, a methoxy group, and a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate typically involves a multi-step process:
Formation of the Nitroethenyl Intermediate: The initial step involves the nitration of an appropriate aromatic precursor to introduce the nitro group. This is followed by a condensation reaction with an aldehyde to form the nitroethenyl intermediate.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the aromatic ring using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Phthalimide Moiety: The phthalimide group is introduced by reacting phthalic anhydride with ammonia to form phthalimide, which is then coupled with the nitroethenyl intermediate through a nucleophilic substitution reaction.
Final Coupling Reaction: The final step involves the esterification of the phthalimide intermediate with 3-(1,3-dioxoisoindol-2-yl)propanoic acid under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitroethenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives.
Substitution: Compounds with different substituents replacing the methoxy group.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological processes.
Drug Development: Investigated for potential pharmacological activities.
Medicine
Therapeutic Agents: Explored for use in the development of new therapeutic agents due to its unique structural features.
Industry
Material Science:
Agriculture: Investigated for use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate involves its interaction with specific molecular targets. The nitroethenyl group can participate in redox reactions, while the phthalimide moiety can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)butanoate: Similar structure with a butanoate group instead of a propanoate group.
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)acetate: Similar structure with an acetate group instead of a propanoate group.
Uniqueness
The unique combination of the nitroethenyl, methoxy, and phthalimide groups in [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O7/c1-28-17-12-13(8-11-22(26)27)6-7-16(17)29-18(23)9-10-21-19(24)14-4-2-3-5-15(14)20(21)25/h2-8,11-12H,9-10H2,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAJVOXDOJCFDY-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OC(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B3472915.png)
![2-(2-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3472922.png)



![3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3472942.png)
![3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1-piperidinyl)phenyl]propanamide](/img/structure/B3472947.png)


![cyclohexyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B3472963.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,5-dichlorophenoxy)acetate](/img/structure/B3472971.png)
![isopropyl 4-{[3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B3472973.png)
